Etodolac Acyl-beta-D-glucuronide
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Overview
Description
Etodolac Acyl Glucuronide is a metabolite of etodolac, a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions such as osteoarthritis and rheumatoid arthritis . This compound is formed through the conjugation of etodolac with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase . The formation of acyl glucuronides is a common metabolic pathway for carboxylic acid-containing drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etodolac Acyl Glucuronide is synthesized through the conjugation of etodolac with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which is found in the liver . The reaction typically occurs under physiological conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the carboxylic acid group of etodolac .
Industrial Production Methods: Industrial production of Etodolac Acyl Glucuronide involves the use of recombinant UDP-glucuronosyltransferase enzymes to catalyze the conjugation reaction. This process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Etodolac Acyl Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, which can lead to the formation of protein adducts.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Transacylation: Can occur under physiological conditions, with nucleophiles such as amino acids or proteins acting as the acceptors.
Major Products Formed:
Hydrolysis: Etodolac and glucuronic acid.
Transacylation: Protein adducts and other acylated molecules.
Scientific Research Applications
Etodolac Acyl Glucuronide has several scientific research applications, including:
Toxicology Studies: The compound is used to study the potential hepatotoxicity of acyl glucuronides, as these metabolites can form protein adducts that may lead to liver damage.
Drug Metabolism Research: Researchers use Etodolac Acyl Glucuronide to study the metabolic pathways of NSAIDs and the role of glucuronidation in drug clearance.
Pharmacokinetics: The compound is used to investigate the pharmacokinetic properties of etodolac, including its absorption, distribution, metabolism, and excretion.
Mechanism of Action
Etodolac Acyl Glucuronide exerts its effects through the formation of protein adducts via transacylation reactions . These adducts can alter the function of proteins and potentially lead to cellular damage. The compound’s reactivity is influenced by the structure of the glucuronide moiety and the presence of nucleophilic groups on target proteins .
Comparison with Similar Compounds
- Ibuprofen Acyl Glucuronide
- Naproxen Acyl Glucuronide
- Diclofenac Acyl Glucuronide
Comparison: Etodolac Acyl Glucuronide is unique in its specific formation from etodolac, which has a distinct chemical structure compared to other NSAIDs . While all acyl glucuronides share the potential for protein adduct formation and associated toxicity, the specific reactivity and metabolic pathways can vary based on the parent drug’s structure .
Biological Activity
Etodolac acyl-beta-D-glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential side effects, and interactions with other drugs. This article reviews the metabolic pathways, biological effects, and clinical implications of this compound, supported by data tables and relevant case studies.
Metabolism of Etodolac
Etodolac undergoes extensive metabolism in the liver, primarily through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) plays a significant role in this process. Studies indicate that etodolac is converted to its acyl-glucuronide form predominantly by UGT1A9, with stereoselective differences observed between its S- and R-enantiomers. S-etodolac is preferentially glucuronidated compared to R-etodolac .
Key Metabolic Pathways
- Stereoselective Glucuronidation : S-etodolac is metabolized more rapidly than R-etodolac due to the higher activity of UGT1A9 towards S-etodolac .
- Hydroxylation : R-etodolac undergoes preferential hydroxylation via cytochrome P450 enzymes, particularly CYP2C9 .
- Renal Excretion : The primary route of elimination for etodolac and its metabolites is renal, with glucuronides being the major forms excreted .
Biological Activity and Pharmacological Effects
This compound exhibits various biological activities that contribute to its therapeutic effects:
- Anti-inflammatory Properties : In animal models, etodolac has shown significant anti-inflammatory effects, including the reduction of joint swelling and improvement in locomotor function in arthritis models .
- Collagen Preservation : In vitro studies demonstrate that etodolac preserves collagen phenotype in chondrocytes while inhibiting prostaglandin E2 (PGE2) synthesis . This suggests a protective role against cartilage degradation.
- Covalent Binding : The acyl-glucuronide form can covalently bind to serum albumin, which may influence its pharmacokinetics and potential toxicity .
Adverse Effects and Safety Profile
While generally well-tolerated, etodolac and its glucuronide metabolites can lead to adverse reactions, particularly with prolonged use:
- Gastrointestinal Issues : Common side effects include nausea, diarrhea, and abdominal pain. Severe gastrointestinal events like ulcers have been reported .
- Hepatic Reactions : Abnormal liver function tests have been observed in some patients, necessitating monitoring during long-term therapy .
- Drug Interactions : The acyl-glucuronide may interact with other drugs metabolized by UGTs or cytochrome P450 enzymes, potentially altering their efficacy or toxicity .
Case Studies
- Clinical Trials in Arthritis Patients : In double-blind trials involving patients with rheumatoid arthritis, etodolac demonstrated significant improvements in pain and function compared to placebo. The incidence of adverse events was comparable to other NSAIDs but required monitoring for hepatic function due to potential elevations in liver enzymes .
- Animal Studies on Joint Health : In a study involving rats with induced arthritis, treatment with etodolac led to a marked recovery in hindlimb function and reduction in joint swelling over an 84-day period. Radiological evaluations confirmed decreased bone demineralization and joint space narrowing compared to untreated controls .
Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ≥80% |
Peak Concentration Time (tmax) | 1.7 hours |
Clearance (CL/F) | 47 mL/hr/kg |
Terminal Half-Life | 7.3 hours |
Properties
CAS No. |
79541-43-8 |
---|---|
Molecular Formula |
C23H29NO9 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1 |
InChI Key |
XJZNMEMKZBFUIZ-GWDFKZQESA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid; Etodolac Glucuronide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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